molecular formula C18H18ClN3O2 B2991691 4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde CAS No. 2387601-63-8

4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde

Cat. No.: B2991691
CAS No.: 2387601-63-8
M. Wt: 343.81
InChI Key: RKBQSEICZXSFSK-UHFFFAOYSA-N
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Description

4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde: is a complex organic compound characterized by its intricate molecular structure This compound is part of the pyridine family, which are nitrogen-containing heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with simpler precursors. One common approach is the cyclization of a suitable precursor containing the pyridine ring, followed by chlorination and oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the aldehyde group to carboxylic acid.

  • Reduction: : Reducing the chloro group to a hydrogen atom.

  • Substitution: : Replacing the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carboxylic acid.

  • Reduction: : 4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-methanol.

  • Substitution: : Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the chloro group and the diazatricyclo ring system. Similar compounds include:

  • 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraene: : Similar structure but with a sulfur atom instead of oxygen.

  • 4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carboxylic acid: : Similar but with a carboxylic acid group instead of the aldehyde.

These compounds may have different reactivity and applications due to their structural differences.

Properties

IUPAC Name

4-chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-6-7-20-17(13(14)11-23)22-9-8-21-15-5-3-1-2-4-12(15)10-16(21)18(22)24/h6-7,10-11H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBQSEICZXSFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N3CCN(C(=O)C3=C2)C4=NC=CC(=C4C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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